molecular formula C7H12O3 B047756 6-Oxoheptanoic acid CAS No. 3128-07-2

6-Oxoheptanoic acid

Cat. No.: B047756
CAS No.: 3128-07-2
M. Wt: 144.17 g/mol
InChI Key: IZOQMUVIDMLRDC-UHFFFAOYSA-N
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Description

6-Oxoheptanoic acid is a monocarboxylic acid with acyl functional group. Mass spectrometric characterization of this compound by electrospray ionization coupled to a triple quadrupole and TOF analyzer hybrid system has been reported.
5-aceto valeric acid is an oxo carboxylic acid.

Scientific Research Applications

  • In neurology, oleanolic acid, related to 6-Oxoheptanoic acid, is found to mitigate 6-hydroxydopamine neurotoxicity. This helps in reducing microglial activation in the brain and decreasing intracellular reactive oxygen species in PC12 cells, showing potential benefits in treating Parkinson's disease symptoms (Msibi & Mabandla, 2019).

  • In mass spectrometry, this compound demonstrates unique fragmentation pathways. The study on small oxocarboxylic acids, including 5-oxohexanoic acid and this compound, reveals unusual fragmentation behaviors essential for analytical chemistry (Kanawati et al., 2007).

  • Biochemical production of this compound from 6-aminohexanoic acid using enzymes from Phialemonium sp. AIU 274 has been achieved with 100% yield, highlighting its potential in biotechnological applications (Yamada et al., 2017).

  • In synthetic chemistry, this compound serves as an intermediate in the synthesis of prostanoids. A study presents an efficient method for preparing Methyl 7-Oxoheptanoate from cycloheptanone, underlining its significance in organic synthesis (Ballini & Petrini, 1984).

  • The study of crystal structures of derivatives of this compound, like 6-(4-chlorophenylamino)6-oxohexanoic acid, reveals hydrogen-bond networks. These findings are valuable for understanding molecular interactions in crystallography (Feeder & Jones, 1994).

  • In organic chemistry, vanadium-containing heteropolyanions have been used to catalyze the oxidation of cyclohexanone to produce this compound, demonstrating its role in chemical synthesis and catalysis (Atlamsani et al., 1993).

Safety and Hazards

While specific safety and hazard information for 6-Oxoheptanoic acid is not available, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It’s also noted that vapors are heavier than air and may spread along floors .

Mechanism of Action

Target of Action

5-Acetylvaleric Acid, also known as 6-Oxoheptanoic Acid, is primarily used as a reagent in the synthesis of new penicillins containing keto acids as side chains . Therefore, its primary targets would be the bacterial cell wall synthesis enzymes inhibited by penicillins.

Mode of Action

Penicillins inhibit these enzymes, leading to a weakened bacterial cell wall and ultimately bacterial cell death .

Biochemical Pathways

5-Acetylvaleric Acid is used to study the various metabolic pathways of 4-hydroxypentanoate and Levulinate These pathways are involved in the metabolism of fatty acids and carbohydrates, respectively

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

Given its use in the synthesis of penicillin derivatives, it can be inferred that its action may result in the inhibition of bacterial cell wall synthesis, leading to bacterial cell death .

Action Environment

The action, efficacy, and stability of 5-Acetylvaleric Acid may be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability. Furthermore, it should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . These storage conditions suggest that temperature, humidity, and exposure to air could all potentially influence the action and stability of 5-Acetylvaleric Acid.

Biochemical Analysis

Biochemical Properties

5-Acetylvaleric Acid plays a role in biochemical reactions, particularly in the synthesis of new penicillins containing keto acids as side chains

Cellular Effects

It is known to be involved in the metabolic pathways of 4-hydroxypentanoate and Levulinate , which suggests it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of new penicillins containing keto acids as side chains , suggesting it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

5-Acetylvaleric Acid is known to be involved in the metabolic pathways of 4-hydroxypentanoate and Levulinate

Properties

IUPAC Name

6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOQMUVIDMLRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20953322
Record name 6-Oxoheptanoic acid
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3128-07-2
Record name 6-Oxoheptanoic acid
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Record name 6-Oxoheptanoic acid
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Record name 6-Oxoheptanoic acid
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Record name 6-oxoheptanoic acid
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Record name 6-OXOHEPTANOIC ACID
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Synthesis routes and methods

Procedure details

δ-Acetyl-n-valeric acid (1.0 g, 6.9 mmol) was dissolved in 50 ml anhydrous tetrahydrofuran and the solution cooled to 0° C. in an ice bath. N-methyl morpholine (0.76 ml, 6.9 mmol) was added followed by isobutyl chloroformate (0.90 ml, 6.9 mmol). After allowing the reaction to stir for 10 min, p-toluidine (0.74 g, 6.9 mmol) was added and the mixture stirred overnight at room temperature. The solvent was evaporated under reduced pressure and the residue redissolved in 150 ml ethyl acetate and 50 ml water. The organic phase was separated and extracted three times with 50 ml 0.1N hydrochloric acid, three times with 0.1N sodium hydroxide, twice with 50 ml brine and dried over sodium sulfate. After filtration from the drying agent and evaporation of the filtrate, the pale yellow solid was crystallized from ethyl acetate/hexanes yielding 1.2 g of needles that were homogeneous by thin layer chromatography (60:40 ethyl acetate/hexanes, Rf =0.31) m.p. 108.5°- 110° C.
[Compound]
Name
δ-Acetyl-n-valeric acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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